molecular formula C17H15N3O2S B5608250 2-[(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE

2-[(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE

Cat. No.: B5608250
M. Wt: 325.4 g/mol
InChI Key: OHNUAVWIQCAKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with acetic acid under acidic conditions.

    Acetylation: The benzimidazole derivative is then acetylated using acetic anhydride to introduce the acetyl group at the nitrogen atom.

    Thioether Formation: The acetylated benzimidazole is reacted with a thiol compound to form the thioether linkage.

    Amidation: Finally, the thioether derivative is reacted with phenylacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenylacetamide derivatives.

Scientific Research Applications

2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The thioether and acetyl groups may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide: A derivative with a hydrazide group instead of the phenylacetamide moiety.

    2-[(1-Acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide: A similar compound with a methoxyphenyl group.

Uniqueness

2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl, thioether, and phenylacetamide groups enhances its potential as a versatile compound for various applications.

Properties

IUPAC Name

2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12(21)20-15-10-6-5-9-14(15)19-17(20)23-11-16(22)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNUAVWIQCAKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.